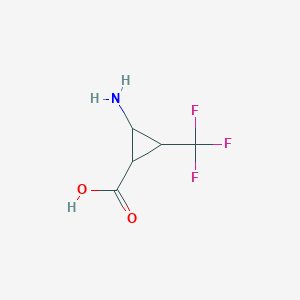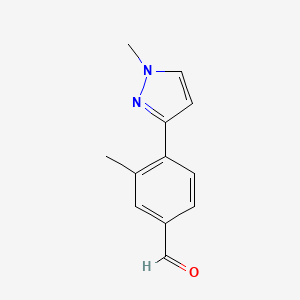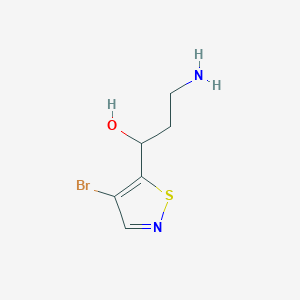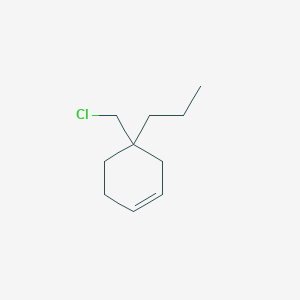
2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a unique compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the deoxyfluorination of cyclopropane carboxylic acids or their salts using sulfur tetrafluoride . This reaction is performed under controlled conditions to ensure the formation of the desired trifluoromethyl-substituted cyclopropane.
Industrial Production Methods: Industrial production of this compound may involve scalable approaches that utilize readily available starting materials. For instance, the use of diazomethane in the synthesis of trifluoromethyl cyclopropanes has been explored, although alternative methods are preferred for large-scale production due to safety concerns .
化学反応の分析
Types of Reactions: 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized cyclopropane derivatives.
科学的研究の応用
2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate receptor activity by interacting with receptor sites, leading to altered cellular responses .
類似化合物との比較
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and shares structural similarities with 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid.
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Another trifluoromethyl-substituted cyclopropane, used in various chemical applications.
Uniqueness: this compound is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H6F3NO2 |
|---|---|
分子量 |
169.10 g/mol |
IUPAC名 |
2-amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)2-1(3(2)9)4(10)11/h1-3H,9H2,(H,10,11) |
InChIキー |
VFCOHCKZQKQOQP-UHFFFAOYSA-N |
正規SMILES |
C1(C(C1N)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)



![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)







![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)

